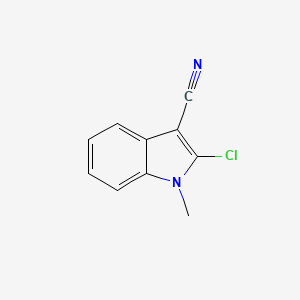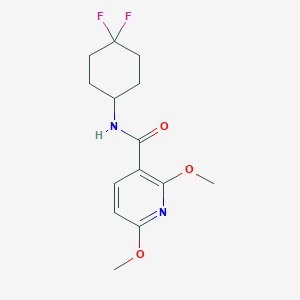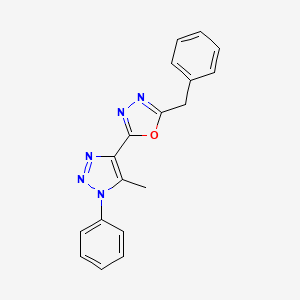
1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a benzyl group and a trifluoromethyl ketone moiety, making it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine. This intermediate is then reacted with 3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Various substituted benzylpiperazine derivatives.
Applications De Recherche Scientifique
1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone involves its interaction with specific molecular targets. The compound’s piperazine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The trifluoromethyl ketone moiety may also play a role in enhancing the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
1-Benzylpiperazine: Known for its stimulant effects and used in research related to central nervous system activity.
1-(3-Trifluoromethylphenyl)piperazine: Often studied for its psychoactive properties and potential therapeutic applications.
Uniqueness: 1-(4-Benzylpiperazino)-3,3,3-trifluoro-2-(trifluoromethyl)-1-propanone stands out due to its unique combination of a benzylpiperazine structure with a trifluoromethyl ketone group, which may confer distinct pharmacological properties and chemical reactivity compared to other piperazine derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F6N2O/c16-14(17,18)12(15(19,20)21)13(24)23-8-6-22(7-9-23)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTXSSLRKSFZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2456213.png)
![2-[N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B2456214.png)
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2456215.png)

![2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2456217.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B2456220.png)





![2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide](/img/structure/B2456231.png)
